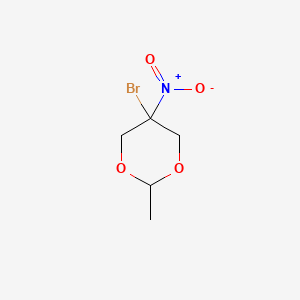
Nibroxane
Übersicht
Beschreibung
- Es wird häufig zur Linderung von Schmerzen, zur Reduzierung von Entzündungen und zur Behandlung von Fieber eingesetzt.
- Zu den mit Naproxen behandelten Erkrankungen gehören Arthritis, Morbus Bechterew, Sehnenscheidenentzündung, Schleimbeutelentzündung, Gicht und Menstruationsbeschwerden .
Naproxen: (chemische Formel: CHO) ist ein .
Vorbereitungsmethoden
Synthesewege: Naproxen kann durch verschiedene Verfahren synthetisiert werden, darunter die Acylierung von 2-Naphthol mit Propionsäureanhydrid.
Reaktionsbedingungen: Die Reaktion erfolgt typischerweise unter sauren Bedingungen.
Industrielle Produktion: Die industrielle Produktion beinhaltet die Optimierung von Reaktionsparametern und Reinigungsschritten.
Analyse Chemischer Reaktionen
Reaktionen: Naproxen unterliegt verschiedenen Reaktionen wie Veresterung, Hydrolyse und Decarboxylierung.
Häufige Reagenzien: Propionsäureanhydrid, Schwefelsäure und Natriumhydroxid werden häufig verwendet.
Hauptprodukte: Das Hauptprodukt ist Naproxen selbst, das die Prostaglandinsynthese hemmt.
Wissenschaftliche Forschungsanwendungen
Chemie: Naproxen wird in der organischen Synthese und als Modellverbindung zur Untersuchung von Carbonsäuren eingesetzt.
Biologie: Es kann entzündungshemmende Wirkungen in zellulären Signalwegen haben.
Medizin: Naproxen wird häufig zur Schmerzlinderung und Entzündungsmanagement verschrieben.
Industrie: Es findet Anwendung in der Pharmaindustrie und in Arzneimittelformulierungen.
Wirkmechanismus
- Naproxen hemmt Cyclooxygenase (COX) -Enzyme, wodurch die Prostaglandinproduktion reduziert wird.
- Es zielt hauptsächlich auf COX-1 und COX-2 ab und beeinflusst so Entzündungs- und Schmerzwege.
Wirkmechanismus
- Naproxen inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin production.
- It primarily targets COX-1 and COX-2, affecting inflammation and pain pathways.
Vergleich Mit ähnlichen Verbindungen
- Naproxen ähnelt anderen NSAR wie Aspirin und Indomethacin.
- Seine Einzigartigkeit liegt in seiner ausgewogenen Hemmung von COX-1 und COX-2, was es für verschiedene Erkrankungen geeignet macht.
Eigenschaften
CAS-Nummer |
53983-00-9 |
|---|---|
Molekularformel |
C5H8BrNO4 |
Molekulargewicht |
226.03 g/mol |
IUPAC-Name |
5-bromo-2-methyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C5H8BrNO4/c1-4-10-2-5(6,3-11-4)7(8)9/h4H,2-3H2,1H3 |
InChI-Schlüssel |
VFBSFSGHILWWIJ-UHFFFAOYSA-N |
SMILES |
CC1OCC(CO1)([N+](=O)[O-])Br |
Kanonische SMILES |
CC1OCC(CO1)([N+](=O)[O-])Br |
Aussehen |
Solid powder |
Key on ui other cas no. |
53983-00-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
5-bromo-2-methyl-5-nitro-3-dioxane 5-bromo-2-methyl-5-nitro-m-dioxane nibroxane |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
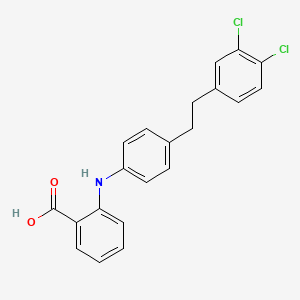
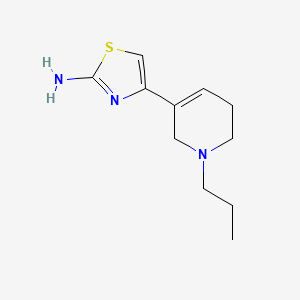
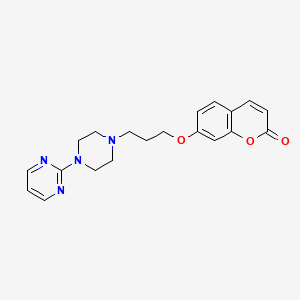
![10-(2-Aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol](/img/structure/B1678599.png)
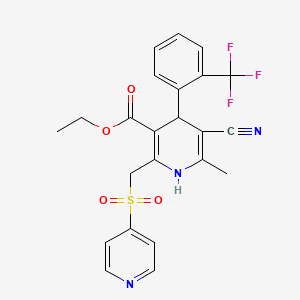
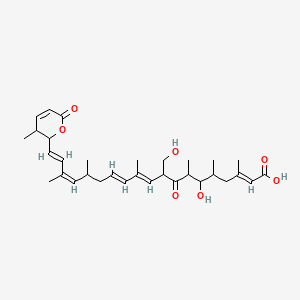
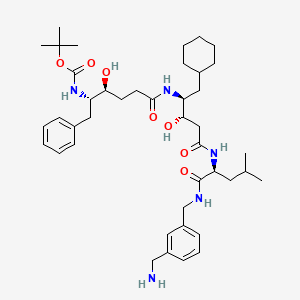
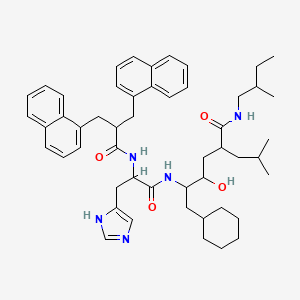
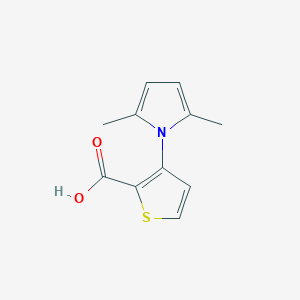
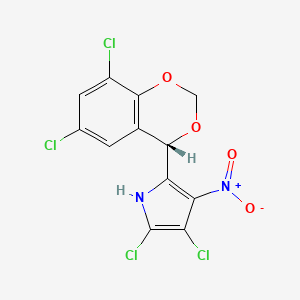
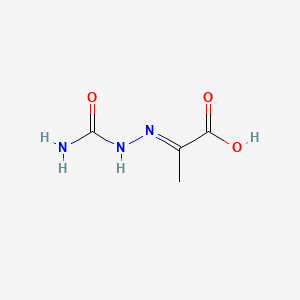


![N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide](/img/structure/B1678615.png)
